N-[4-({2-[(2-chloro-6-nitrophenyl)amino]ethyl}sulfamoyl)phenyl]acetamide
Overview
Description
N-[4-({2-[(2-chloro-6-nitrophenyl)amino]ethyl}sulfamoyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-nitrophenyl group, an aminoethyl group, and a sulfamoylphenyl group, all connected to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-[(2-chloro-6-nitrophenyl)amino]ethyl}sulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Nitration: The nitration of 2-chloroaniline to produce 2-chloro-6-nitroaniline.
Amination: The reaction of 2-chloro-6-nitroaniline with ethylenediamine to form 2-[(2-chloro-6-nitrophenyl)amino]ethylamine.
Sulfamoylation: The reaction of 2-[(2-chloro-6-nitrophenyl)amino]ethylamine with 4-aminobenzenesulfonamide to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-[(2-chloro-6-nitrophenyl)amino]ethyl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N-[4-({2-[(2-chloro-6-nitrophenyl)amino]ethyl}sulfamoyl)phenyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving sulfamoyl and nitrophenyl groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-({2-[(2-chloro-6-nitrophenyl)amino]ethyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the chloro-nitrophenyl group can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Lacks the chloro and sulfamoyl groups, resulting in different chemical properties and applications.
N-(2-chloro-4-nitrophenyl)acetamide: Similar structure but with different substitution patterns, affecting its reactivity and biological activity.
N-(4-aminophenyl)acetamide: Contains an amino group instead of a nitro group, leading to different chemical behavior and uses.
Uniqueness
N-[4-({2-[(2-chloro-6-nitrophenyl)amino]ethyl}sulfamoyl)phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both chloro and nitro groups enhances its reactivity, while the sulfamoyl group provides additional binding sites for molecular interactions.
Properties
IUPAC Name |
N-[4-[2-(2-chloro-6-nitroanilino)ethylsulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O5S/c1-11(22)20-12-5-7-13(8-6-12)27(25,26)19-10-9-18-16-14(17)3-2-4-15(16)21(23)24/h2-8,18-19H,9-10H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQDGRFORCSFFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCNC2=C(C=CC=C2Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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